An In-depth Technical Guide to 3-Methyltetracosane: Structure, Properties, and Analysis
An In-depth Technical Guide to 3-Methyltetracosane: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 3-methyltetracosane, a branched-chain alkane with significance in various scientific fields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and the analytical methodologies crucial for its characterization. The content herein is structured to offer not just data, but also a foundational understanding of the principles behind the described protocols, ensuring both scientific integrity and practical applicability.
Introduction to 3-Methyltetracosane
3-Methyltetracosane is a saturated hydrocarbon belonging to the class of long-chain branched alkanes. Its molecular formula is C25H52, with a molecular weight of approximately 352.7 g/mol .[1][2] Unlike its linear counterpart, n-tetracosane, the presence of a methyl group on the third carbon atom introduces chirality and subtle yet significant changes in its physical and chemical behavior. These characteristics make it a subject of interest in fields ranging from chemical ecology, where it can act as a semiochemical, to materials science and potentially, as a component in advanced drug delivery systems. This guide will provide an in-depth exploration of its core attributes and the scientific methodologies for its study.
Chemical Structure and Stereochemistry
The fundamental structure of 3-methyltetracosane consists of a 24-carbon chain (tetracosane) with a methyl group branching off at the C-3 position. The systematic IUPAC name for this compound is 3-methyltetracosane.[1][2]
Chirality and Stereoisomers
The carbon atom at the third position (C-3) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a long alkyl chain (C21H43). Consequently, 3-methyltetracosane exists as a pair of enantiomers: (R)-3-methyltetracosane and (S)-3-methyltetracosane. The maximum number of stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers.[3] For 3-methyltetracosane, with one chiral center, there are 2^1 = 2 possible stereoisomers.
The specific stereoisomer can have a profound impact on its biological activity, particularly in systems where chiral recognition is critical, such as in insect chemical communication. The stereoselective synthesis of a specific enantiomer is therefore of significant importance in certain research contexts.
Caption: Chemical structure of 3-Methyltetracosane, with the chiral center at C-3 indicated by an asterisk.
Physicochemical Properties
The physical and chemical properties of 3-methyltetracosane are largely dictated by its long hydrocarbon chain, with the methyl branch introducing slight deviations from the properties of linear alkanes of similar molecular weight.
| Property | Value | Source |
| Molecular Formula | C25H52 | [1][4] |
| Molecular Weight | 352.68 g/mol | [4] |
| IUPAC Name | 3-methyltetracosane | [1][4] |
| CAS Registry Number | 65820-52-2 | [4] |
| Boiling Point (estimated) | 425.88 °C @ 760 mmHg | [5] |
| Melting Point | Not available for 3-methyltetracosane. For comparison, n-tetracosane is 50-52 °C. | [6] |
| logP (o/w) (estimated) | 13.289 | [5] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and chloroform. | Inferred from general alkane properties. |
Synthesis and Purification
The synthesis of 3-methyltetracosane can be approached through several established organometallic routes that allow for the precise construction of the carbon skeleton. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Synthetic Strategy: A Grignard Approach
A common and effective method for the synthesis of branched alkanes is the Grignard reaction. This approach involves the coupling of a Grignard reagent with a suitable electrophile. For 3-methyltetracosane, a plausible retrosynthetic analysis would involve the disconnection at the C3-C4 bond.
Caption: A representative workflow for the synthesis and purification of 3-methyltetracosane.
Experimental Protocol: Grignard Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 2-bromobutane in anhydrous diethyl ether dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed, yielding sec-butylmagnesium bromide.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 1-bromodocosane in anhydrous diethyl ether. Cool the solution in an ice bath. To this, add the prepared sec-butylmagnesium bromide solution dropwise with continuous stirring.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Final Reduction (if necessary): If the coupling reaction results in an unsaturated intermediate, a subsequent hydrogenation step using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would be required to yield the final saturated alkane.
Purification: Column Chromatography
The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be effectively achieved using column chromatography.
Experimental Protocol: Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a nonpolar solvent such as hexane as the mobile phase.[7][8]
-
Sample Loading: The crude product is dissolved in a minimal amount of a nonpolar solvent (e.g., hexane) and carefully loaded onto the top of the silica gel column.[9]
-
Elution: The column is eluted with a nonpolar solvent (e.g., 100% hexane). Since alkanes are nonpolar, they will travel down the column relatively quickly. The polarity of the eluting solvent can be gradually increased if more polar impurities need to be retained on the column.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure 3-methyltetracosane. Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.
Spectroscopic Analysis and Characterization
The unambiguous identification and characterization of 3-methyltetracosane require a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-methyltetracosane. It provides information on both the retention time of the compound, which is related to its boiling point and polarity, and its mass spectrum, which reveals its molecular weight and fragmentation pattern. The analysis of insect cuticular hydrocarbons by GC-MS is a well-established technique.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified 3-methyltetracosane in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 µg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 300 °C.[10]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 320 °C and hold for 10-15 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum Fragmentation: The mass spectrum of 3-methyltetracosane will show a molecular ion peak (M+) at m/z 352. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from cleavage at the branch point. Key expected fragments would include losses of methyl (M-15, m/z 337), ethyl (M-29, m/z 323), and larger alkyl fragments. The fragmentation pattern of alkanes typically shows clusters of peaks separated by 14 mass units (CH2 groups).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shimming: After placing the sample in the spectrometer, the magnetic field homogeneity is optimized through a process called shimming.
Expected NMR Spectra:
-
¹H NMR: The spectrum will show a complex series of overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The methyl protons of the branch will likely appear as a doublet, and the methine proton at the branch point will be a multiplet. The terminal methyl groups of the main chain will appear as a triplet.
-
¹³C NMR: The broadband proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts for alkane carbons typically fall in the range of 10-60 ppm.[15][16] The carbon of the methyl branch and the methine carbon at the branch point will have characteristic chemical shifts that can be predicted and compared to reference data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the types of chemical bonds present in a molecule. For an alkane like 3-methyltetracosane, the spectrum is characterized by C-H and C-C bond vibrations.
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[17]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
Expected FTIR Spectrum:
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.[6]
-
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range correspond to C-H bending (scissoring) vibrations of methylene groups, and a peak around 1375 cm⁻¹ is indicative of a methyl group C-H bend.[18]
Applications and Significance
While 3-methyltetracosane is a relatively simple molecule, its presence and properties are relevant in several scientific domains.
Insect Chemical Ecology
Long-chain branched hydrocarbons are major components of the cuticular hydrocarbon (CHC) profiles of many insect species. These CHCs play a crucial role in preventing desiccation and serve as semiochemicals for communication, including species and nestmate recognition.[10] While specific studies on 3-methyltetracosane as a pheromone are not abundant, the analysis of CHC profiles in various insects often reveals a complex mixture of linear and methyl-branched alkanes. The precise composition and stereochemistry of these branched alkanes can be critical for their biological function.
Potential in Drug Development and Delivery
The hydrophobic nature of long-chain alkanes makes them of interest in the formulation of drug delivery systems, particularly for lipophilic drugs. While not a drug itself, 3-methyltetracosane could be explored as a component of lipid-based drug delivery vehicles such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs and provide controlled release. The branching of the alkyl chain can influence the packing of the lipid matrix, potentially affecting drug loading capacity and release kinetics.
Conclusion
3-Methyltetracosane, a chiral branched-chain alkane, possesses a unique set of properties that distinguish it from its linear counterparts. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the key analytical techniques for its synthesis, purification, and characterization. The methodologies described, from Grignard synthesis to advanced spectroscopic analysis, are foundational for any in-depth research involving this molecule. While its direct applications are still being explored, its role in the complex world of insect chemical communication and its potential as a component in novel drug delivery systems highlight the importance of continued investigation into this and similar long-chain branched alkanes.
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